Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16581785
InChI: InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)/p-1
SMILES:
Molecular Formula: C13H16NO4S-
Molecular Weight: 282.34 g/mol

Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC16581785

Molecular Formula: C13H16NO4S-

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester -

Specification

Molecular Formula C13H16NO4S-
Molecular Weight 282.34 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)/p-1
Standard InChI Key ITKGRAREGLOJCD-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)[O-]

Introduction

Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester, also known as 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, is a complex organic compound belonging to the thienopyridine class. This compound is of interest in organic synthesis due to its unique structure and potential applications in pharmaceuticals and materials science.

Synthesis

The synthesis of thieno[3,2-c]pyridine derivatives typically involves multi-step reactions, including cyclization and esterification processes. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to protect amino groups during reactions.

Applications

Thieno[3,2-c]pyridine derivatives are explored for their potential in pharmaceuticals due to their biological activity. They can also be used as building blocks in materials science for the development of new materials with specific properties.

Chemical Reactions

Thieno[3,2-c]pyridine derivatives can undergo various chemical reactions, including:

  • Electrophilic Aromatic Substitution: These compounds can participate in Friedel-Crafts reactions, allowing the introduction of aryl or alkyl groups onto the aromatic ring .

  • Nucleophilic Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions, replacing halogens with nucleophiles .

  • Metalation Reactions: They can form metal complexes, which are useful in catalytic processes .

Data Table

PropertyDescription
Molecular FormulaNot explicitly provided
CAS NumberNot directly mentioned for this specific compound
Chemical NameThieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester
SynthesisMulti-step reactions involving cyclization and esterification
ApplicationsPharmaceuticals and materials science

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